[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate
Description
- Reactants: Nitrophenyl derivatives.
- Conditions: Anhydrous conditions to prevent unwanted side reactions.
- Catalysts: Lewis acids or other suitable catalysts.
Step 3: Final Assembly
- Reactants: Intermediate compounds from previous steps.
- Conditions: Specific temperature and pressure conditions to promote the final coupling reaction.
- Catalysts: Transition metal catalysts or other suitable agents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost, and efficiency. Large-scale reactors, continuous flow systems, and automated control systems are often employed to ensure consistent quality and yield.
Properties
IUPAC Name |
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O6S/c19-18(21-20-10-11-4-6-12(7-5-11)23(27)28)31-15-9-16(25)22(17(15)26)13-2-1-3-14(8-13)24(29)30/h1-8,10,15H,9H2,(H2,19,21)/b20-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBSXYGZNLOCFS-KEBDBYFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])SC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])S/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the pyrrolidinyl ring and the nitrophenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
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Step 1: Preparation of Pyrrolidinyl Ring
- Reactants: Suitable starting materials such as amino acids or other precursors.
- Conditions: Controlled temperature and pH, use of solvents like ethanol or methanol.
- Catalysts: Acid or base catalysts to facilitate ring formation.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Conditions: Controlled temperature and pH to prevent over-oxidation.
- Products: Oxidized derivatives with potential changes in biological activity.
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Reduction
- Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
- Conditions: Anhydrous conditions to prevent hydrolysis.
- Products: Reduced derivatives with altered chemical properties.
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Substitution
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Solvents like dichloromethane or acetonitrile.
- Products: Substituted derivatives with potential new functionalities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane, acetonitrile.
Catalysts: Lewis acids, transition metal catalysts.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its ability to undergo specific chemical reactions makes it a candidate for developing new drugs with targeted biological activities.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, or other materials with unique properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of [1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The nitrophenyl groups may bind to active sites on enzymes or receptors, modulating their activity. The pyrrolidinyl ring may also play a role in stabilizing the compound’s interaction with its targets.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
Nucleic Acids: Interaction with DNA or RNA, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-nitrobenzylidene)hydrazinecarbimidothioate
- 1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-(4-hydroxybenzylidene)hydrazinecarbimidothioate
Uniqueness
[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-(4-nitrophenyl)methylideneamino]carbamimidothioate stands out due to its specific combination of nitrophenyl groups and pyrrolidinyl ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
